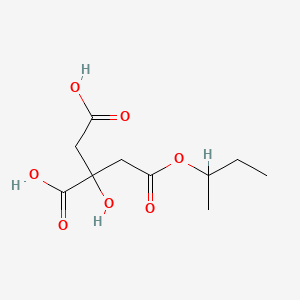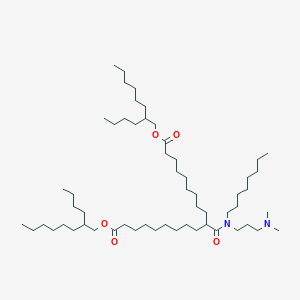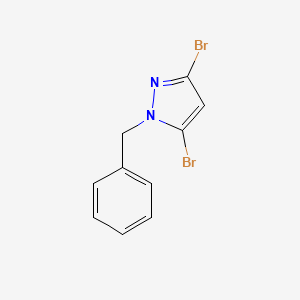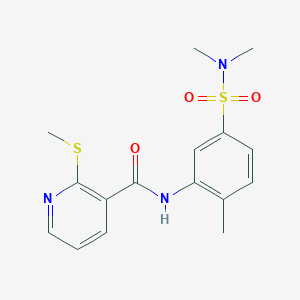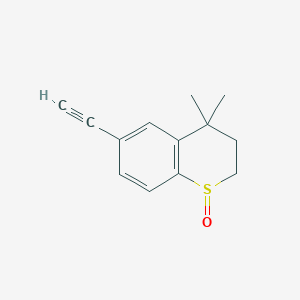
6-Ethynyl-4,4-dimethylthiochroman 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-4,4-dimethylthiochroman 1-oxide is an organic compound with the molecular formula C13H14SO It is a derivative of thiochroman, characterized by the presence of an ethynyl group at the 6th position and a dimethyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylthiochroman.
Oxidation: The final step involves the oxidation of the thiochroman ring to form the 1-oxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the palladium-catalyzed coupling and oxidation reactions.
Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the consistency and quality of the compound through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyl-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiochroman derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiochroman Derivatives: Products of reduction reactions.
Substituted Thiochromans: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Ethynyl-4,4-dimethylthiochroman 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylthiochroman: Lacks the ethynyl group and 1-oxide functionality.
6-Ethynylthiochroman: Lacks the dimethyl groups at the 4th position.
4,4-Dimethylthiochroman 1-oxide: Lacks the ethynyl group at the 6th position.
Propiedades
Número CAS |
864841-55-4 |
|---|---|
Fórmula molecular |
C13H14OS |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
InChI |
InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3 |
Clave InChI |
LXDMIKKQYNTSSA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


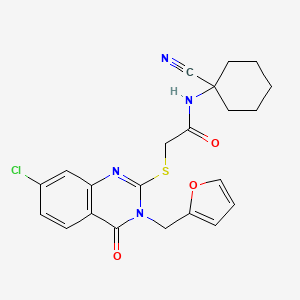
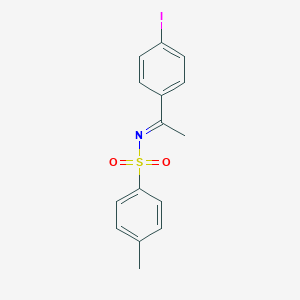
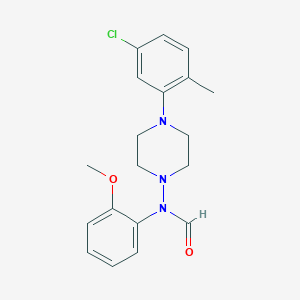
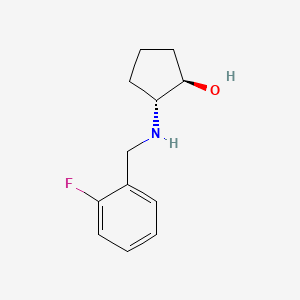
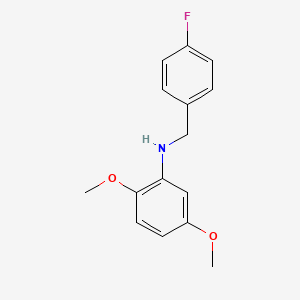
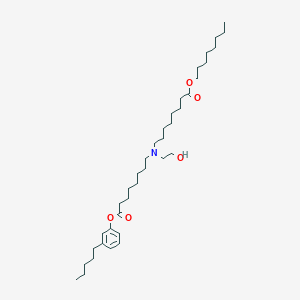
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
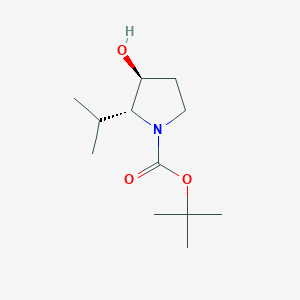
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
